molecular formula C6H6BrFN2 B12851193 (5-Bromo-4-fluoropyridin-2-yl)methanamine

(5-Bromo-4-fluoropyridin-2-yl)methanamine

Cat. No.: B12851193
M. Wt: 205.03 g/mol
InChI Key: LLCFVVPXBIKSQF-UHFFFAOYSA-N
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Description

(5-Bromo-4-fluoropyridin-2-yl)methanamine is an organic compound that belongs to the class of pyridines It is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-4-fluoropyridin-2-yl)methanamine typically involves the halogenation of pyridine derivatives followed by aminationThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the halogenation and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques like chromatography and crystallization is also common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-4-fluoropyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromine and fluorine substituents to hydrogen atoms.

    Substitution: Nucleophilic substitution reactions are common, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .

Scientific Research Applications

(5-Bromo-4-fluoropyridin-2-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical agents.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Bromo-4-fluoropyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-3-fluoropyridin-2-yl)methanamine
  • (5-Chloro-4-fluoropyridin-2-yl)methanamine
  • (5-Iodo-4-fluoropyridin-2-yl)methanamine

Uniqueness

(5-Bromo-4-fluoropyridin-2-yl)methanamine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H6BrFN2

Molecular Weight

205.03 g/mol

IUPAC Name

(5-bromo-4-fluoropyridin-2-yl)methanamine

InChI

InChI=1S/C6H6BrFN2/c7-5-3-10-4(2-9)1-6(5)8/h1,3H,2,9H2

InChI Key

LLCFVVPXBIKSQF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1F)Br)CN

Origin of Product

United States

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